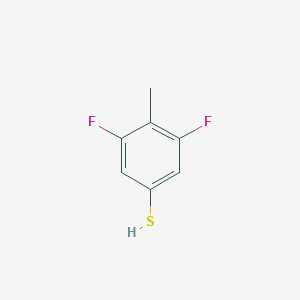

3,5-Difluoro-4-(methyl)thiophenol

Descripción general

Descripción

3,5-Difluoro-4-(methyl)thiophenol: is an organic compound that belongs to the class of thiophenols, which are characterized by the presence of a thiol group (-SH) attached to a benzene ring. The compound is distinguished by the presence of two fluorine atoms at the 3rd and 5th positions and a methyl group at the 4th position on the benzene ring. This unique substitution pattern imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-(methyl)thiophenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Difluoro-4-(methyl)thiophenol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Coupling Reactions: Palladium catalysts and organoboron compounds are typically used in coupling reactions.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Substitution: Various substituted thiophenols.

Coupling Reactions: Biaryl compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity

Research has indicated that derivatives of thiophenol compounds, including 3,5-difluoro-4-(methyl)thiophenol, exhibit promising antiviral properties. For instance, studies have highlighted the synthesis of nucleoside analogs that demonstrate activity against the hepatitis C virus (HCV) . The incorporation of fluorine atoms in the molecular structure often enhances the biological activity and metabolic stability of these compounds.

Mechanism of Action

The mechanism by which thiophenol derivatives exert their antiviral effects often involves the inhibition of viral replication through interference with viral enzymes or cellular pathways essential for viral life cycles. The presence of fluorine atoms can also influence the lipophilicity and bioavailability of these compounds, making them suitable candidates for further development as antiviral agents.

Material Science

Synthesis of Functional Materials

this compound can be utilized in the synthesis of functional materials such as polymers and coatings. Its thiol group allows for reactions that can modify surfaces or create cross-linked networks in polymer matrices. This property is particularly useful in developing materials with specific mechanical or chemical properties .

Electrochemical Applications

The electrochemical properties of thiophenol derivatives make them candidates for use in sensors and energy storage devices. Their ability to undergo redox reactions can be harnessed in the development of electrochemical sensors that detect various analytes based on changes in current or voltage .

Synthetic Organic Chemistry

Reagent in Organic Synthesis

this compound serves as a valuable reagent in various organic synthesis reactions. Its ability to participate in nucleophilic substitution reactions allows chemists to introduce sulfur-containing groups into organic molecules effectively. This property is particularly beneficial in synthesizing complex organic compounds used in pharmaceuticals and agrochemicals .

Case Study: Hydrothiolation Reactions

A study demonstrated the use of thiophenol derivatives, including this compound, in hydrothiolation reactions involving gem-difluoroalkenes. The reactions were catalyzed under mild conditions and yielded high conversions to the desired products, showcasing the compound's utility in synthesizing sulfur-containing organic molecules .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Antiviral agents against HCV | Enhanced biological activity and stability |

| Material Science | Synthesis of functional materials | Modification of surface properties |

| Synthetic Organic Chemistry | Reagent for nucleophilic substitutions | Introduction of sulfur groups into organic molecules |

| Electrochemical Applications | Development of sensors and energy storage devices | Utilization of redox properties |

Mecanismo De Acción

The mechanism of action of 3,5-Difluoro-4-(methyl)thiophenol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins, affecting their function. The fluorine atoms enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .

Comparación Con Compuestos Similares

3,5-Difluorothiophenol: Lacks the methyl group, resulting in different chemical properties.

4-Methylthiophenol: Lacks the fluorine atoms, affecting its reactivity and biological activity.

3,5-Difluoro-4-(ethyl)thiophenol: Has an ethyl group instead of a methyl group, leading to variations in its physical and chemical properties.

Uniqueness: 3,5-Difluoro-4-(methyl)thiophenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both fluorine atoms and a methyl group on the benzene ring enhances its versatility in various applications .

Actividad Biológica

3,5-Difluoro-4-(methyl)thiophenol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Molecular Formula: C7H6F2S

Molecular Weight: 177.19 g/mol

IUPAC Name: 3,5-Difluoro-4-methylthiophenol

The compound features a thiophenol moiety with two fluorine substituents at the 3 and 5 positions and a methyl group at the 4 position. This unique structure contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In one study, the compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones in disk diffusion assays.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death.

Case Study: HeLa Cell Line

- Concentration Tested: 10 µM

- Cell Viability Reduction: 60% after 24 hours

- Mechanism: Induction of apoptosis via ROS generation

The biological activity of this compound is believed to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation: The introduction of fluorine atoms enhances the oxidative potential of the compound, leading to increased ROS production.

- Enzyme Interaction: The thiophenol group may interact with thiol-containing enzymes, inhibiting their function and disrupting cellular processes.

- DNA Interaction: Preliminary studies suggest that the compound may intercalate into DNA, affecting replication and transcription processes.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 3-Fluoro-4-methylthiophenol | Moderate | Low |

| 4-Methylthiophenol | Low | Moderate |

| 2,6-Difluorobenzenethiol | High | High |

This table illustrates that the presence of both fluorine atoms and the thiophenol structure is critical for enhancing biological activity.

Propiedades

IUPAC Name |

3,5-difluoro-4-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2S/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHNKCWHWUDWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.